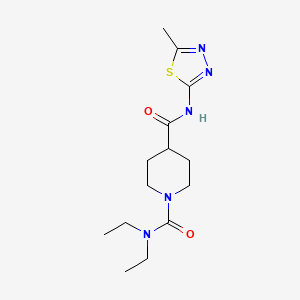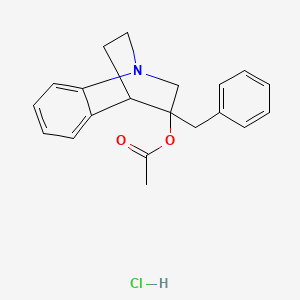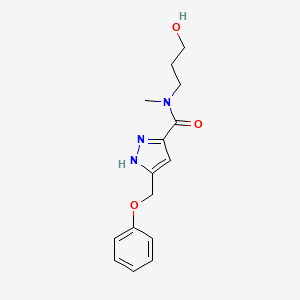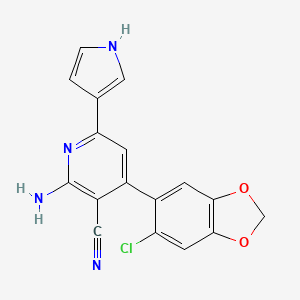
4-chlorobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chlorobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 4-chlorobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the production of inflammatory cytokines. In the agricultural field, this compound has been shown to act as an insecticide by disrupting the nervous system of insects.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. Inflammatory cytokine production has also been shown to be inhibited by this compound. In insects, this compound has been shown to disrupt the nervous system, leading to paralysis and death.
実験室実験の利点と制限
4-chlorobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent antitumor and anti-inflammatory properties. However, this compound also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for research on 4-chlorobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate. One direction is to further explore its potential applications in medicine, agriculture, and industry. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective treatments for cancer and inflammatory diseases. Additionally, research could be done to improve the water solubility and stability of this compound, which could expand its potential applications in various fields.
合成法
The synthesis of 4-chlorobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate has been achieved using various methods such as the reaction of 2,3-dimethylquinoxaline with 4-chlorobenzyl chloride in the presence of a base, or by the reaction of 4-chlorobenzylamine with 2,3-dimethylquinoxaline-6-carboxylic acid in the presence of a coupling agent. The yield of this compound varies depending on the method used, with some methods yielding higher amounts than others.
科学的研究の応用
4-chlorobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate has been studied for its potential applications in various fields. In the medical field, this compound has been shown to have antitumor and anti-inflammatory properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy. In the agricultural field, this compound has been shown to have insecticidal properties. In the industrial field, this compound has been studied as a potential corrosion inhibitor.
特性
IUPAC Name |
(4-chlorophenyl)methyl 2,3-dimethylquinoxaline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-12(2)21-17-9-14(5-8-16(17)20-11)18(22)23-10-13-3-6-15(19)7-4-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDOXOQJPGNBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)OCC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5409243.png)

![2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5409255.png)
![3-{1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3-azetidinyl}pyridine](/img/structure/B5409265.png)

![2-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5409285.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5409288.png)
![N-{3-[(2-methylphenyl)amino]-3-oxopropyl}-1,8-naphthyridine-2-carboxamide](/img/structure/B5409313.png)
![2-(6-methoxy-2-naphthyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine](/img/structure/B5409319.png)

![5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5409328.png)

![ethyl 1-[3-(3-chlorophenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5409337.png)